2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoicacid
Description
2-{[(tert-Butoxy)carbonyl]amino}hexa-4,5-dienoic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a conjugated allene (4,5-dienoic acid) backbone. The Boc group serves as a temporary protective moiety for amines during synthetic processes, particularly in peptide chemistry and drug development .
Properties
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h6,8H,1,7H2,2-4H3,(H,12,15)(H,13,14) | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGQNRDYNWNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Diels-Alder Cycloaddition
The conjugated 4,5-diene system positions this compound as a potential diene in [4+2] cycloadditions. In acyl nitroso Diels-Alder (ANDA) reactions (Table 1, ), sorbate esters (hexa-2,4-dienoates) reacted with nitroso dienophiles to form bicyclic oxazines. Substitution patterns and steric effects from the Boc group may modulate reactivity:
| Dienophile | Conditions | Yield (%) | Product | Source |
|---|---|---|---|---|
| Nitroso | NaIO₄, MeOH/H₂O, 0°C | 62–85 | Oxazine |
For 4,5-dienoic acids, regioselectivity may favor endo transition states, though steric hindrance from the bulky Boc group could reduce reaction rates.
Hydrogenation and Reductive Coupling
The conjugated diene is susceptible to hydrogenation. In rhodium-catalyzed hydrogen-mediated couplings (Table 1, ), enynes coupled with imines to form α-amino acid esters. While direct examples are lacking, partial hydrogenation of the 4,5-diene could yield mono-unsaturated derivatives (e.g., hex-4-enoic acid), and full hydrogenation would produce saturated analogs. Wilkinson’s catalyst (RhCl(PPh₃)₃) selectively reduces terminal alkenes in similar systems , suggesting possible regioselectivity here.
Cyclization Reactions
Acid-catalyzed cyclization of dienoic acids (e.g., homogeranic acid with SnCl₄, ) produces cyclic ketones. For this compound, cyclization could generate lactones or lactams if the Boc group participates. Stannic chloride may promote intramolecular electrophilic attack, forming a six-membered ring via conjugate addition (Figure 1):
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding a free amine. This step is critical in peptide synthesis but does not directly involve the dienoic backbone. Post-deprotection, the resulting amine could undergo further functionalization (e.g., amidation or alkylation).
Stereochemical Considerations
The compound’s double bonds may exhibit cis-trans isomerism. In related systems, NOESY experiments and Mosher’s method ( ) resolved configurations. For example, pyrenophoric acid (a dienoic analog) was assigned (2Z,4E) stereochemistry, suggesting similar methodologies could apply here.
Phytotoxic Activity
While not a reaction, bioactivity data from analogs ( ) indicate that dienoic acids like pyrenophoric acid exhibit phytotoxicity (51% inhibition of coleoptile elongation at 10⁻³ M). This suggests potential agrochemical applications, though specific studies on this compound are absent.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- CAS Number : 214206-61-8
- Synonyms : 2-((tert-butoxycarbonyl)amino)hex-5-enoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of a hexadienoic acid moiety provides the compound with unique reactivity that can be exploited in various synthetic pathways.
Drug Development
The compound has been investigated for its role in synthesizing various bioactive molecules. Its structure allows for modifications that can enhance biological activity:
- Peptide Synthesis : The Boc group facilitates the synthesis of peptides by protecting the amino group during coupling reactions. This is crucial for developing peptide-based drugs that target specific biological pathways .
- Anticancer Agents : Research indicates that derivatives of compounds similar to 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid have shown promising anticancer activity. For instance, studies on related compounds have demonstrated significant inhibition against various cancer cell lines .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have highlighted the importance of similar compounds in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The ability to modify the compound could lead to new AChE inhibitors with enhanced efficacy.
Synthesis of New Compounds
The unique structure of 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid makes it a valuable intermediate in organic synthesis:
- Molecular Hybridization : The compound can be utilized to create hybrids by combining it with other pharmacophores, potentially leading to new classes of drugs with improved therapeutic profiles .
- Functionalization : The double bonds in the hexadienoic acid portion allow for further functionalization, enabling the creation of more complex molecules that could have diverse biological activities .
Anticancer Activity Studies
A study published in the Journal of Research in Pharmacy highlighted the synthesis and evaluation of various derivatives based on similar structures to 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid. Compounds derived from these studies exhibited significant anticancer activity against leukemia and CNS cancer cell lines, indicating the therapeutic potential of such derivatives .
Neuroprotective Research
Research has also focused on compounds related to 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid for their neuroprotective effects. Inhibitors developed from this compound class have shown promise in enhancing cognitive function and reducing neurodegeneration by inhibiting AChE activity .
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid involves its reactivity as a protected amino acid derivative. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key differentiator is its allene backbone , which contrasts with analogs featuring saturated chains, aromatic rings, or heterocycles. Below is a comparative analysis:
Key Observations:
- Reactivity : The allene’s conjugated system enables unique reaction pathways (e.g., cycloadditions or electrophilic attacks) compared to the inert aromatic imidazole or rigid cyclopentane derivatives .
- Biological Targets : Imidazole derivatives (e.g., 5{58}–5{60}) may interact with proteases or kinases, whereas the allene’s electrophilic nature could facilitate covalent binding to thiol-containing enzymes .
- Synthetic Utility : The cyclopentane analog () is synthesized via Boc protection of cyclic amines, while the allene likely requires specialized methods (e.g., transition-metal catalysis) to install the conjugated diene .
Stability and Physicochemical Properties
- Thermal/Light Sensitivity : The allene’s conjugated system may render it more prone to degradation under heat or UV light compared to stable imidazole or pyridine analogs .
- Solubility : The carboxylic acid group enhances aqueous solubility, but the Boc group and allene hydrophobicity may reduce it relative to polar heterocycles (e.g., imidazole derivatives) .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid, also known as (2E,4E)-6-{[(tert-butoxy)carbonyl]amino}hexa-2,4-dienoic acid, is a compound with significant potential in various biological applications. Its structure features a hexa-4,5-dienoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- CAS Number : 2418650-21-0
The biological activity of 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid primarily stems from its ability to interact with various biochemical pathways. The compound's unsaturated diene structure is likely to participate in Michael addition reactions, which can influence enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and oxidative stress responses.
- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress pathways, this compound could alter the production of ROS, which are critical in cell signaling and apoptosis.
Biological Activity Overview
Research indicates that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid exhibit various biological activities:
Antioxidant Activity
The ability to scavenge free radicals and reduce oxidative stress is crucial for maintaining cellular health. Studies have shown that unsaturated fatty acids can mitigate oxidative damage in cells by enhancing the activity of antioxidant enzymes .
Cytotoxic Effects
Some studies have reported that derivatives of hexa-4,5-dienoic acid can induce apoptosis in cancer cell lines. This effect is often mediated through the activation of caspases and the mitochondrial pathway of apoptosis .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity may be beneficial in treating inflammatory diseases.
Case Studies
- Cancer Cell Lines : A study investigating the effects of diene-containing compounds on various cancer cell lines found that 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to increased ROS production leading to apoptosis .
- Inflammation Models : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features and nomenclature rules for 2-{[(tert-butoxy)carbonyl]amino}hexa-4,5-dienoic acid?
The compound features a tert-butoxycarbonyl (Boc)-protected amine, a conjugated allene (C=C=C) moiety at positions 4–5, and a terminal carboxylic acid group. Its IUPAC name follows substituent priority rules: the Boc group is designated as a [(tert-butoxy)carbonyl] substituent on the amino group, while the hexa-4,5-dienoic acid backbone defines the unsaturated chain. The numbering starts at the carboxylic acid end to prioritize functional group hierarchy .
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step approach is typical:
Amino group protection : Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP).
Allene formation : Use a Corey-Fuchs or Wittig-type reaction to install the conjugated diene system.
Carboxylic acid activation : Protect the acid as an ester (e.g., methyl ester) during synthesis, followed by deprotection with TFA or LiOH .
Q. What analytical techniques are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and allene geometry (coupling constants ~6–8 Hz for conjugated double bonds).
- IR : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1650 cm⁻¹ (allene C=C).
- Mass spectrometry : High-resolution MS to verify molecular weight (C₁₁H₁₇NO₄, MW 227.26) .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of reaction mechanisms involving the allene moiety?
Quantum chemical calculations (e.g., DFT) can map transition states and intermediates in allene-involved reactions. For example:
Q. What strategies address contradictions in stability data under varying pH and temperature conditions?
- Accelerated degradation studies : Use HPLC to monitor decomposition products at elevated temperatures (40–60°C) and extrapolate shelf-life via the Arrhenius equation.
- pH-rate profiling : Identify degradation hotspots (e.g., Boc group hydrolysis under acidic conditions) and optimize storage buffers .
Q. How can enantiomeric purity be optimized in the chiral synthesis of this compound?
Q. What factorial design approaches are effective in optimizing reaction conditions?
A 2³ factorial design can screen variables:
Q. How can researchers validate the biological activity of derivatives while minimizing experimental bias?
- Blind assays : Use third-party labs to test derivatives against target enzymes (e.g., proteases).
- Control groups : Include structurally analogous inactive compounds (e.g., Boc-protected non-allene analogs) to isolate activity contributions of the allene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
